molecular formula C17H15F2NO4 B2713598 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1794982-80-1

2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No.: B2713598
CAS No.: 1794982-80-1
M. Wt: 335.307
InChI Key: OUNYEGRFORELLD-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is an organic compound characterized by the presence of fluorine and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and 3-fluorophenylacetic acid.

    Formation of Amide Bond: The first step involves the formation of an amide bond between 3-fluoro-4-methoxyaniline and an acyl chloride derivative of 3-fluorophenylacetic acid. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Esterification: The resulting amide is then subjected to esterification using an appropriate alcohol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities. The methoxy and fluoro groups can influence the compound’s interaction with biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (4-fluorophenyl)acetate
  • 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (2-fluorophenyl)acetate

Uniqueness

Compared to similar compounds, 2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate may exhibit unique properties due to the specific positioning of the fluorine and methoxy groups. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse applications, from synthetic chemistry to medicinal research. Understanding its preparation methods, chemical reactions, and mechanisms of action can pave the way for new discoveries and innovations.

Properties

IUPAC Name

[2-(3-fluoro-4-methoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c1-23-15-6-5-13(9-14(15)19)20-16(21)10-24-17(22)8-11-3-2-4-12(18)7-11/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNYEGRFORELLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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